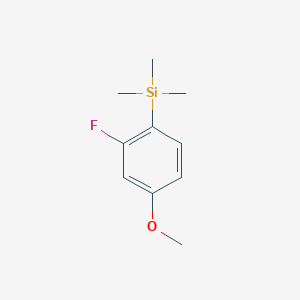
(2-Fluoro-4-methoxyphenyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-4-methoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C10H15FOSi It is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with a fluoro group at the 2-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methoxyphenyl)trimethylsilane can be achieved through several methods. One common approach involves the reaction of 2-fluoro-4-methoxyphenylmagnesium bromide with trimethylsilyl chloride. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where 2-fluoro-4-methoxyphenylboronic acid is coupled with trimethylsilyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-methoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as sodium iodide or potassium fluoride.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include the corresponding hydrocarbon derivatives.
Scientific Research Applications
(2-Fluoro-4-methoxyphenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: It is used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential use in drug development and as a precursor for radiolabeled compounds in imaging studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-methoxyphenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can act as a protecting group for hydroxyl and amino groups, while the fluoro and methoxy groups can influence the electronic properties of the phenyl ring, affecting its reactivity in different pathways .
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-3-methoxyphenyl)trimethylsilane
- (4-Fluoro-2-methoxyphenyl)trimethylsilane
- (2-Fluoro-6-methoxyphenyl)trimethylsilane
Uniqueness
(2-Fluoro-4-methoxyphenyl)trimethylsilane is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry for the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C10H15FOSi |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
(2-fluoro-4-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15FOSi/c1-12-8-5-6-10(9(11)7-8)13(2,3)4/h5-7H,1-4H3 |
InChI Key |
KSOIWGWZYSRFGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)[Si](C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


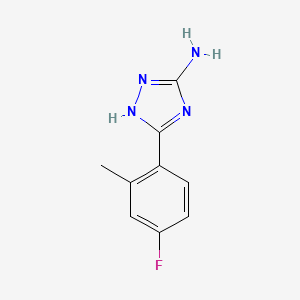
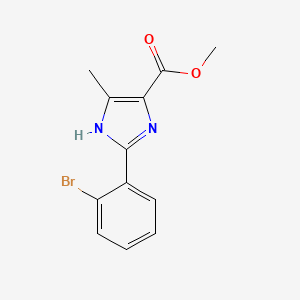

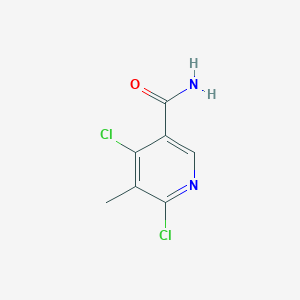
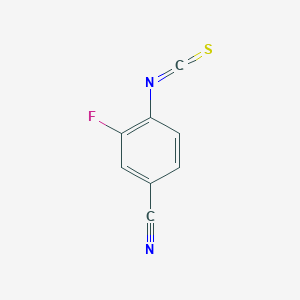
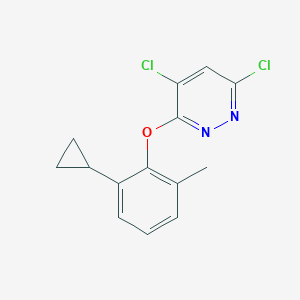
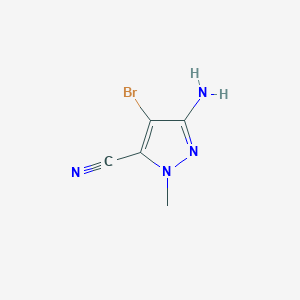
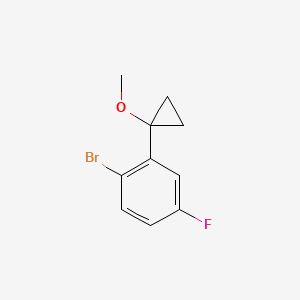
![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)
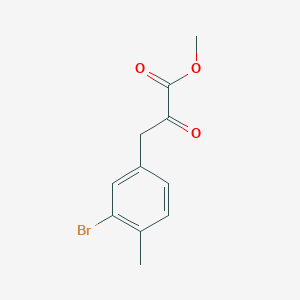
![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)
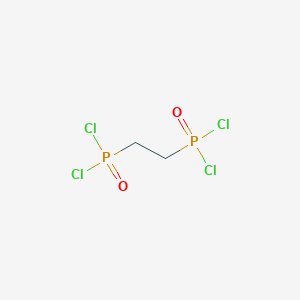
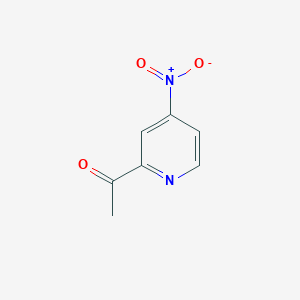
![7-(Phenylmethoxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13681698.png)
